molecular formula C7H9NO3 B2618720 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid CAS No. 1260621-17-7

4-Propan-2-yl-1,2-oxazole-3-carboxylic acid

Cat. No.: B2618720
CAS No.: 1260621-17-7
M. Wt: 155.153
InChI Key: MNAFCYLVSKHGSF-UHFFFAOYSA-N
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Description

4-Propan-2-yl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H9NO3. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by an isopropyl group attached to the oxazole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Propan-2-yl-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

  • 4-Isopropylisoxazole-3-carboxylic acid
  • 4-Methylisoxazole-3-carboxylic acid
  • 4-Phenylisoxazole-3-carboxylic acid

Comparison: 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain biological applications compared to its analogs .

Biological Activity

4-Propan-2-yl-1,2-oxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

1. Overview of Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against a range of bacterial and fungal strains.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : May inhibit cyclooxygenase enzymes, reducing inflammation and pain.

The compound's structure allows it to interact with specific molecular targets, influencing various biological pathways.

The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenases (COX), which are crucial in inflammatory processes.
  • Cellular Interactions : It can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.

These interactions lead to the observed biological effects, such as reduced inflammation and potential anticancer activity.

3. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings suggest its potential as an antibiotic agent .

4. Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. Notably:

Cell LineIC50 Value (µM)
HL-60 (Promyelocytic Leukemia)19.0
NCI H292 (Lung Carcinoma)Not specified
HT29 (Colon Carcinoma)Not specified

The compound exhibited significant cytotoxicity against HL-60 cells, indicating selective activity that could be leveraged for therapeutic applications .

5. Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds within the oxazole family:

  • Cytotoxicity Studies : A study evaluated various oxazole derivatives for their anticancer properties using MTT assays across multiple cell lines, confirming the effectiveness of certain derivatives in inhibiting cell proliferation .
  • Synthesis and Evaluation : Researchers synthesized new derivatives based on the oxazole framework, demonstrating enhanced antimicrobial and anticancer activities compared to parent compounds .
  • Pharmacological Insights : Investigations into the structure-activity relationship (SAR) of oxazole derivatives have provided insights into optimizing their biological efficacy through chemical modifications .

6. Conclusion

This compound presents promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent highlights its importance in drug discovery and development. Continued research into its mechanisms of action and structural modifications could lead to the development of novel therapeutics targeting various diseases.

Properties

IUPAC Name

4-propan-2-yl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)5-3-11-8-6(5)7(9)10/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAFCYLVSKHGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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